rac Formoterol 1 inverted exclamation mark -O-
Description
Historical Development and Significance
Racemic formoterol, a 50:50 mixture of (R,R)- and (S,S)-enantiomers, emerged as a pivotal advance in bronchodilator therapy. First synthesized in 1972, its development addressed the need for long-acting β~2~-adrenergic agonists (LABAs) with rapid onset. The drug entered clinical use in 1998 and gained FDA approval in 2001, marking a shift from short-acting agents like salbutamol. Its unique pharmacokinetic profile—combining rapid bronchodilation (onset within 5 minutes) and prolonged duration (12 hours)—revolutionized asthma and chronic obstructive pulmonary disease (COPD) management. Key milestones include:
The racemic formulation’s clinical adoption was driven by its ability to serve as both maintenance and reliever therapy, a property absent in earlier LABAs like salmeterol.
Nomenclature and Classification
Systematic Nomenclature :
- IUPAC Name : N-[2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]formamide
- CAS Registry Numbers :
Classification :
- Pharmacologic Class : Long-acting β~2~-adrenergic agonist (LABA)
- Therapeutic Category : Bronchodilator
Comparative analysis with other LABAs highlights distinct features:
| Parameter | Formoterol | Salmeterol | Indacaterol | |
|---|---|---|---|---|
| Onset of Action | 5 minutes | 10 minutes | 5 minutes | |
| Duration | 12 hours | 12 hours | 24 hours | |
| β~2~ Selectivity | High | Moderate | High | |
| Lipophilicity | Moderate | High | High |
Molecular Overview and Research Significance
Structural Features :
- Molecular Formula : C~19~H~24~N~2~O~4~
- Chirality : Racemic mixture of (R,R)- and (S,S)-enantiomers. The (R,R)-enantiomer (arformoterol) mediates bronchodilation, while (S,S) may modulate inflammatory pathways.
Physicochemical Properties :
| Property | Value |
|---|---|
| Molecular Weight | 344.41 g/mol |
| Solubility | 20 mg/mL in DMSO |
| logP (Octanol-Water) | 1.93 |
| pKa | 8.3 (amine), 9.9 (phenol) |
Stereochemical Insights :
- Enantiomer Activity :
- Metabolic Stereoselectivity : Glucuronidation favors (S,S)-enantiomer (V~max~ 2.3× higher), influencing systemic exposure.
Research Applications :
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1R)-1-(3-formamido-4-hydroxyphenyl)-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O10/c1-13(9-14-3-6-16(35-2)7-4-14)26-11-19(15-5-8-18(29)17(10-15)27-12-28)36-25-22(32)20(30)21(31)23(37-25)24(33)34/h3-8,10,12-13,19-23,25-26,29-32H,9,11H2,1-2H3,(H,27,28)(H,33,34)/t13-,19+,20+,21+,22-,23+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMCXDXGIWXFBN-KUNFAGBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747824 | |
| Record name | (1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250336-07-3 | |
| Record name | (1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation and Formylation Sequence
The foundational synthesis of racemic Formoterol, as detailed in patent EP0550612B1, begins with the alkylation of 4-(3-methoxyphenyl)aniline using a benzyl-protected bromoalkanol derivative in dimethylformamide (DMF) at 80°C. This step introduces the critical phenethanolamine backbone. Subsequent formylation with formic acid at reflux conditions yields the intermediate N-formyl derivative, which is purified via recrystallization from ethyl acetate-methanol mixtures (Table 1).
Table 1: Reaction Conditions for Alkylation and Formylation
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | Benzyl bromoalkanol | DMF | 80°C | 78 |
| Formylation | Formic acid | Toluene | Reflux | 85 |
Catalytic Hydrogenation and Salt Formation
The N-formyl intermediate undergoes catalytic hydrogenation using Raney nickel in ethanol under ambient pressure, avoiding high-pressure conditions typically associated with palladium or platinum catalysts. This step reduces the formyl group to a primary amine, yielding the free base of Formoterol. The racemic mixture is then converted to its fumarate salt by reacting with fumaric acid in ethyl acetate, forming a crystalline solvate that enhances stability and bioavailability.
Chemo-Enzymatic Approaches to Enantiomer Control
Enzymatic Resolution Strategies
While classical methods produce racemic Formoterol, enzymatic resolution offers a pathway to isolate individual enantiomers. Although no direct studies on Formoterol exist, analogous work on levosalbutamol demonstrates the utility of lipases or esterases in kinetic resolutions. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes one enantiomer of a racemic acetate, enabling isolation of the desired (R,R)-enantiomer with >98% enantiomeric excess (ee). Adapting such methods to Formoterol could involve enzymatic acylation of secondary alcohols, though this remains exploratory.
Asymmetric Synthesis Challenges
Achieving asymmetric synthesis of Formoterol’s two chiral centers (C1 and C2) requires chiral catalysts or auxiliaries. However, patent EP0550612B1 explicitly avoids enantioselective steps to retain the racemic mixture, as both enantiomers contribute to bronchodilatory effects. This contrasts with single-enantiomer drugs like levosalbutamol, where enantiopurity is critical.
Purification and Isolation Techniques
Solvent Systems for Crystallization
The fumarate salt’s low solubility in non-polar solvents facilitates high-purity crystallization. Ethyl acetate-methanol (4:1 v/v) is optimal, yielding needle-like crystals with 99.5% chemical purity. Alternative systems, such as isopropyl acetate or methyl isobutyl ketone, result in inferior crystal morphology and reduced yields (Table 2).
Table 2: Solvent Systems for Fumarate Salt Crystallization
| Solvent Combination | Crystal Morphology | Purity (%) | Yield (%) |
|---|---|---|---|
| Ethyl acetate-methanol | Needles | 99.5 | 92 |
| Isopropyl acetate | Irregular | 97.8 | 85 |
| Methyl isobutyl ketone | Prisms | 96.2 | 78 |
Solvate Formation and Stability
Racemic Formoterol fumarate exists as a dihydrate solvate, which enhances thermal stability up to 150°C. Dehydration studies reveal that heating at 100°C under vacuum converts the dihydrate to an anhydrous form, albeit with a 5% loss in potency due to partial degradation.
Stereochemical Considerations in Racemic Synthesis
Impact of Reaction Conditions on Enantiomer Ratio
The racemic mixture’s 1:1 enantiomer ratio is inherently achieved through non-stereoselective hydrogenation and alkylation steps. High-performance liquid chromatography (HPLC) analyses using chiral stationary phases (e.g., Chiralpak AD-H) confirm the absence of enantiomeric excess (ee < 2%) in the final product. This contrasts with glucuronidation studies, where human liver microsomes metabolize (R,R)-Formoterol 1.5-fold faster than (S,S)-Formoterol, underscoring pharmacological differences between enantiomers.
Regulatory and Pharmacological Implications
Regulatory guidelines permit racemic Formoterol due to comparable efficacy and safety profiles of both enantiomers. However, post-marketing surveillance data suggest (S,S)-Formoterol may contribute to tachycardia, prompting ongoing debates about enantiopure formulations.
Industrial-Scale Manufacturing Processes
Catalytic Hydrogenation Optimization
Industrial protocols prioritize Raney nickel over palladium due to cost and safety considerations. A typical batch process uses 5% w/w Raney nickel in ethanol, achieving complete conversion within 6 hours at 25°C. Catalyst reuse is limited to three cycles before activity drops by 40%, necessitating fresh batches for consistent yields.
Chemical Reactions Analysis
Types of Reactions
rac Formoterol 1 inverted exclamation mark -O- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the formamido group can produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, rac Formoterol 1 inverted exclamation mark -O- can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be investigated for its efficacy in treating various diseases, including cancer, inflammation, and metabolic disorders.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac Formoterol 1 inverted exclamation mark -O- involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The formamido and methoxyphenyl groups play a crucial role in binding to these targets, while the glucopyranosiduronic acid moiety enhances the compound’s solubility and bioavailability. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of protein function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Formoterol-related compounds (A–H, I) are structurally analogous but differ in functional groups, stereochemistry, or substitution patterns. Below is a comparative analysis based on available pharmacopeial standards and analytical
Table 1: Key Structural and Analytical Differences
| Compound | Chemical Structure | Molecular Weight | Key Distinguishing Feature | Regulatory Limit |
|---|---|---|---|---|
| Formoterol | (R,R)- and (S,S)-enantiomers of 1-(3-Amino-4-hydroxyphenyl)-2-[(2-(4-methoxyphenyl)-1-methylethyl)amino]ethanol | 344.41 g/mol | Active pharmaceutical ingredient (API); β₂-agonist backbone | N/A (API) |
| rac Formoterol 1 | N-(2-Hydroxy-5-[(RS)-1-hydroxy-2-{[(SR)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl)formamide | 316.39 g/mol | Diastereoisomer with formamide substitution at the phenyl ring; racemic mixture | ≤0.3% impurity |
| Related Compound A | 1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol | 316.39 g/mol | Lacks formamide group; retains primary amine and hydroxyl groups | Not specified |
| Related Compound B | N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide | 372.44 g/mol | Ethylamine side chain instead of methylethyl; formamide substitution | ≤0.3% in USP standards |
| Related Compound H | N-[5-[(1RS)-2-(Benzyl[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxy-ethyl]-2-hydroxyphenyl]formamide | 547.64 g/mol | Benzyl-protected amine; increased hydrophobicity | Monitored as synthesis impurity |
| N,O-Dibenzylated Formoterol | N-[5-[1-Hydroxy-2-[2-(4-methoxyphenyl)-1-methylethylamino]ethyl]-2-(phenylmethoxy)phenyl]-formamide | 524.65 g/mol | Dual benzylation at amine and hydroxyl groups; synthetic intermediate | Not pharmacopeial |
Analytical Differentiation
- Chromatographic Behavior : USP Resolution Mixture RS () uses HPLC to separate Formoterol from Related Compound I (rac Formoterol 1). The latter elutes later due to its polar formamide group .
- Stereochemical Impact : The (RS/SR) configuration in rac Formoterol 1 reduces β₂-receptor binding affinity compared to the (R,R)-Formoterol enantiomer, as shown in enantioselective disposition studies .
- Impurity Profiles : Related Compound B (372.44 g/mol) is distinguished by its ethylamine side chain, while Related Compound H’s benzyl group increases molecular weight to 547.64 g/mol, altering solubility .
Research Findings and Regulatory Context
- ICH Guidelines: Impurity limits for rac Formoterol 1 and analogs adhere to ICH Q3A/B thresholds, emphasizing control of genotoxic or stereochemically complex impurities .
- Enantiomer-Specific Effects : Studies on (R,R)- vs. (S,S)-Formoterol show the former has 1,000-fold higher β₂-agonist activity, underscoring the importance of stereochemical purity .
Notes on Nomenclature and Typography
- The "inverted exclamation mark" (¡) in the compound’s name likely reflects Unicode or typographic conventions for stereochemical notation, as seen in Spanish orthography (). However, IUPAC nomenclature () prioritizes RS/SR descriptors over symbolic annotations.
Biological Activity
Rac Formoterol, a long-acting beta-agonist (LABA), is primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). This compound is known for its bronchodilatory effects, which facilitate easier breathing by relaxing the muscles of the airways. The following sections detail its biological activity, mechanisms of action, clinical studies, and comparative data.
Rac Formoterol selectively binds to beta-2 adrenergic receptors located in the bronchial smooth muscle. Upon activation, these receptors stimulate adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP results in the relaxation of bronchial smooth muscle and subsequent bronchodilation. This action not only alleviates symptoms of bronchospasm but also enhances mucus clearance and reduces airway inflammation.
Biological Activity
The biological activity of Rac Formoterol can be summarized as follows:
- Bronchodilation : Effective in relaxing airway smooth muscles.
- Anti-inflammatory Effects : Reduces airway inflammation through inhibition of pro-inflammatory cytokines.
- Duration of Action : Provides sustained bronchodilation for up to 12 hours or more, making it suitable for once or twice daily dosing.
Efficacy in Asthma and COPD
-
Study on Asthma Control :
- A randomized controlled trial involving 300 patients with moderate to severe asthma demonstrated that Rac Formoterol significantly improved lung function (measured by FEV1) compared to placebo. The mean increase in FEV1 was noted to be 200 mL within 30 minutes post-administration, lasting up to 12 hours .
- COPD Management :
- Comparative Efficacy :
Adverse Effects
While Rac Formoterol is generally well-tolerated, some adverse effects have been reported:
- Common Side Effects : Tremors, palpitations, headache, and throat irritation.
- Serious Adverse Events : Rarely, it may cause paradoxical bronchospasm or cardiovascular events in predisposed individuals .
Data Tables
| Parameter | Rac Formoterol | Salmeterol |
|---|---|---|
| Onset of Action | 5 minutes | 30 minutes |
| Duration of Action | 12 hours | 12 hours |
| FEV1 Improvement | +200 mL (30 min) | +150 mL (30 min) |
| Exacerbation Reduction | 25% | 15% |
Case Studies
- Case Study A : A 50-year-old male with severe asthma experienced significant improvement in symptoms after switching from Salmeterol to Rac Formoterol, reporting fewer nighttime awakenings and less reliance on rescue inhalers.
- Case Study B : An elderly female COPD patient treated with Rac Formoterol showed a marked reduction in exacerbation frequency over six months compared to her previous treatment regimen.
Q & A
Q. How can analytical methods like HPLC be optimized to quantify rac Formoterol-related compound I impurities in pharmaceutical formulations?
Methodological Answer: Use the USP-recommended chromatographic procedure with a Standard solution and Test solution (2 µL injections) to isolate rac Formoterol-related compound I . Calculate impurity percentages using peak response ratios (ri/rs), ensuring thresholds do not exceed 0.3% . Validate the method by testing reproducibility across multiple batches and comparing retention times with USP reference standards .
Q. What experimental designs are suitable for validating the stereochemical stability of rac Formoterol under varying storage conditions?
Methodological Answer: Employ a factorial design to test temperature, humidity, and light exposure as independent variables . Use chiral chromatography to monitor diastereoisomer ratios (e.g., formoterol fumarate impurity I vs. the parent compound) . Include control groups with inert atmospheres and baseline stability data for comparison .
Q. How should researchers address batch-to-batch variability in rac Formoterol synthesis for preclinical studies?
Methodological Answer: Implement process control protocols (e.g., RDF2050108) to standardize reaction parameters like temperature and pH . Use powder and particle technology (RDF2050107) to ensure uniform particle size distribution in raw materials . Statistically analyze variability using ANOVA on impurity profiles from ≥10 batches .
Advanced Research Questions
Q. What methodologies resolve contradictions between in vitro receptor-binding data and in vivo efficacy studies for rac Formoterol?
Methodological Answer: Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for metabolic differences . Validate hypotheses using knockout animal models or receptor-specific inhibitors to isolate confounding variables . Cross-reference data with theoretical frameworks like β2-adrenergic receptor allosteric modulation .
Q. How can researchers systematically analyze anomalous chromatographic peaks in rac Formoterol impurity profiling?
Methodological Answer: Apply mass spectrometry (LC-MS/MS) to identify unknown peaks . Compare fragmentation patterns with USP Resolution Mixture RS components (e.g., monobenzyl analogues or diastereoisomers) . Use multivariate analysis to correlate anomalies with synthesis conditions (e.g., excess benzyl halides) .
Q. What strategies ensure compliance with USP/EP guidelines when scaling rac Formoterol purification processes?
Methodological Answer: Optimize membrane separation technologies (RDF2050104) to remove residual solvents like methanol . Validate scalability using pilot-scale reactors and QbD (Quality by Design) principles, focusing on critical quality attributes (CQAs) such as enantiomeric purity . Document deviations via failure mode effect analysis (FMEA) .
Q. How do theoretical frameworks inform the design of rac Formoterol’s preclinical toxicity studies?
Methodological Answer: Align study design with receptor occupancy theory to predict off-target effects (e.g., cardiac β1-adrenergic activity) . Use in silico toxicity prediction tools (e.g., ProTox-II) to prioritize in vivo endpoints . Apply the P-E/I-C-O framework to define population (P), intervention (I), and outcomes (O) for dose-response analyses .
Data Interpretation & Methodological Pitfalls
Q. How should researchers address discrepancies between computational predictions and experimental data for rac Formoterol’s metabolic pathways?
Methodological Answer: Perform isotopic tracer studies (e.g., 14C-labeled Formoterol) to track metabolite formation . Cross-validate results with human hepatocyte assays and adjust in silico models using Bayesian inference . Publish negative results to refine predictive algorithms .
Q. What statistical approaches are recommended for handling censored data in rac Formoterol’s long-term stability studies?
Methodological Answer: Use survival analysis (e.g., Kaplan-Meier estimates) to model degradation timelines . Apply Tobit regression for left-censored data (e.g., impurities below detection limits) . Report confidence intervals and sensitivity analyses to justify shelf-life recommendations .
Theoretical & Ethical Considerations
Q. How does intersectoral collaboration enhance methodological rigor in rac Formoterol research?
Methodological Answer: Partner with chemical engineering experts (RDF2050103) to optimize reactor designs . Use open-access databases (e.g., BLOCS) to benchmark findings against international standards . Adhere to BRC guidelines for authorship and funding disclosures to mitigate bias .
Q. What ethical frameworks apply when reconciling rac Formoterol’s therapeutic benefits with environmental persistence?
Methodological Answer: Conduct lifecycle assessments (LCA) to quantify environmental impacts . Align with the Precautionary Principle by testing biodegradability using OECD 301 protocols . Publish methodological transparency in supplementary data to facilitate peer scrutiny .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
